7-Iodo-4-methylquinoline
Description
Significance of the Quinoline (B57606) Scaffold in Advanced Organic Synthesis
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of organic synthesis. nih.gov Its unique structural and electronic properties make it a "privileged scaffold," meaning it is a recurring motif in a multitude of biologically active compounds and functional materials. bohrium.com The versatility of the quinoline ring system allows for the synthesis of complex molecular architectures, serving as a foundational building block for the development of new drugs and materials. rsc.org
The significance of the quinoline scaffold is underscored by its presence in numerous natural products and synthetic pharmaceuticals with a broad spectrum of therapeutic activities, including antimalarial, anticancer, antibacterial, and antiviral properties. nih.govresearchgate.netsemanticscholar.org The ability to functionalize the quinoline ring at various positions allows chemists to fine-tune the steric and electronic properties of the molecule, thereby modulating its biological activity and physical characteristics. researchgate.net This adaptability has spurred the development of a plethora of synthetic methodologies, from classical cyclization reactions to modern transition-metal-catalyzed C-H functionalization, all aimed at accessing novel quinoline derivatives. rsc.orgresearchgate.net
Strategic Importance of Halogenation, with Specific Emphasis on Iodine, within Quinoline Systems
Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful tool in organic synthesis for modifying the properties of a compound. Within quinoline systems, halogenation, particularly iodination, holds strategic importance for several reasons. The introduction of a halogen atom can significantly alter the lipophilicity, metabolic stability, and binding interactions of a quinoline derivative, which is of paramount importance in drug design. researchgate.net
Iodine, being the largest and least electronegative of the stable halogens, imparts unique characteristics to the quinoline scaffold. The carbon-iodine (C-I) bond is relatively weak, making iodoquinolines valuable synthetic intermediates. researchgate.net The iodine atom can be readily displaced by a variety of nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This reactivity allows for the introduction of a wide array of functional groups at specific positions on the quinoline ring, providing access to a diverse range of complex molecules that would be difficult to synthesize otherwise. researchgate.net Furthermore, the regioselective iodination of quinolines can be achieved through various methods, offering control over the position of functionalization. researchgate.netacs.org
Contextual Overview of 7-Iodo-4-methylquinoline within the Broader Iodoquinoline Compound Class
This compound is a specific member of the iodoquinoline class of compounds, characterized by an iodine atom at the 7-position and a methyl group at the 4-position of the quinoline ring. bldpharm.com This substitution pattern distinguishes it from other iodoquinolines, such as 2-iodoquinoline (B1585599) or 6-iodoquinoline (B82116), and influences its chemical and physical properties. ontosight.aicymitquimica.com
Synthesis and Characterization of this compound
The preparation and detailed analysis of this compound are fundamental to understanding its chemical behavior and potential utility. This section outlines the synthetic approaches to this compound and the spectroscopic and crystallographic methods used for its characterization.
Common Synthetic Routes
The synthesis of this compound can be approached through various established methods for quinoline synthesis, followed by or incorporating an iodination step. A common strategy involves the cyclization of appropriately substituted anilines. For instance, the Doebner-von Miller reaction or the Conrad-Limpach-Knorr synthesis, which utilize anilines and α,β-unsaturated carbonyl compounds or β-ketoesters respectively, can be adapted. rsc.org
A plausible route to this compound would involve starting with 3-iodoaniline (B1194756). Reacting 3-iodoaniline with ethyl acetoacetate (B1235776) followed by a thermal cyclization (Conrad-Limpach synthesis) would be a direct approach to a 4-hydroxy-7-iodo-2-methylquinoline intermediate, which can then be further modified. Alternatively, the Skraup synthesis, involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, could be employed with 3-iodoaniline, though this method can sometimes lead to mixtures of products.
A more targeted approach involves the synthesis of the 4-methylquinoline (B147181) (lepidine) core first, followed by regioselective iodination. However, direct iodination of 4-methylquinoline can be challenging and may yield a mixture of isomers. Therefore, methods that direct the iodination to the 7-position are preferred. This can be achieved by utilizing a starting material that already contains the iodine at the desired position, such as 3-iodoaniline, to control the regiochemistry of the final product.
Spectroscopic and Crystallographic Analysis
The unambiguous identification and characterization of this compound rely on a combination of spectroscopic and crystallographic techniques.
Spectroscopic Data:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the quinoline ring system and a distinct singlet for the methyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern. For example, the proton at C8 would likely appear as a doublet, coupled to the proton at C6. Similarly, the ¹³C NMR spectrum would display a specific number of signals corresponding to the different carbon atoms in the molecule, with the carbon bearing the iodine atom showing a characteristic downfield shift. ipb.ptunl.edu
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and confirm its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula C₁₀H₈IN. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the quinoline core. semanticscholar.org
Crystallographic Data:
| Property | Data |
| Molecular Formula | C₁₀H₈IN |
| Molecular Weight | 269.08 g/mol |
| Appearance | Likely a solid at room temperature |
Chemical Reactivity and Transformation of this compound
The chemical reactivity of this compound is largely dictated by the interplay of the quinoline nucleus, the iodine substituent, and the methyl group. These features provide multiple avenues for further chemical transformations, making it a versatile building block in organic synthesis.
Reactivity of the Carbon-Iodine (C-I) Bond
The carbon-iodine bond at the 7-position is the most prominent site for synthetic modifications. The relatively low bond energy of the C-I bond makes it susceptible to a variety of reactions, particularly those catalyzed by transition metals.
Cross-Coupling Reactions: this compound is an excellent substrate for numerous cross-coupling reactions. For instance, in Suzuki-Miyaura coupling, the iodine atom can be replaced with an aryl or vinyl group by reacting it with a boronic acid in the presence of a palladium catalyst. Similarly, Sonogashira coupling with a terminal alkyne can introduce an alkynyl substituent. Heck coupling allows for the introduction of an alkene moiety. These reactions are fundamental in constructing more complex molecular architectures based on the quinoline scaffold. researchgate.net
Nucleophilic Aromatic Substitution: While direct nucleophilic aromatic substitution on an unactivated aryl iodide is generally difficult, the reactivity can be enhanced under specific conditions, such as using strong nucleophiles or copper catalysis (Ullmann condensation). This allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles at the 7-position.
Formation of Organometallic Reagents: The iodo group can be converted into an organometallic species, such as an organolithium or Grignard reagent, through metal-halogen exchange. These reactive intermediates can then be quenched with various electrophiles to introduce a wide range of functional groups. For example, reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively.
Transformations Involving the Methyl Group
The methyl group at the 4-position, while generally less reactive than the C-I bond, can also participate in chemical transformations.
Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid under appropriate oxidizing conditions. This transformation introduces a new functional group that can be further elaborated. For example, the resulting carboxylic acid can be converted to an ester, amide, or other acid derivatives. evitachem.com
Condensation Reactions: The methyl group can be activated by the adjacent nitrogen atom in the quinoline ring. Under basic conditions, it can be deprotonated to form a carbanion, which can then react with electrophiles. For instance, condensation with an aldehyde (a reaction analogous to the aldol (B89426) condensation) can lead to the formation of a new carbon-carbon bond and the extension of the side chain.
The combination of reactivity at both the C-I bond and the methyl group makes this compound a highly versatile platform for the synthesis of a diverse array of substituted quinoline derivatives.
Applications of this compound in Modern Chemical Research
The unique structural features and reactivity of this compound make it a valuable compound in various areas of modern chemical research, particularly in the fields of medicinal chemistry and materials science.
Role as a Building Block in Medicinal Chemistry
The quinoline scaffold is a well-established pharmacophore found in a wide range of therapeutic agents. dntb.gov.uarsc.org this compound serves as a key intermediate in the synthesis of novel quinoline derivatives with potential biological activity. The presence of the iodine atom at the 7-position is particularly advantageous, as it provides a reactive site for the introduction of various substituents through cross-coupling reactions. researchgate.net This allows for the systematic modification of the quinoline core to explore structure-activity relationships (SAR) and optimize the pharmacological properties of lead compounds.
Applications in Materials Science
The photophysical and electronic properties of quinoline derivatives make them attractive candidates for applications in materials science. The extended π-system of the quinoline ring can give rise to fluorescence and other interesting optical properties. Halogenation, including iodination, can further modulate these properties. nih.govacs.org
This compound can be used as a building block for the synthesis of novel organic materials with applications in areas such as:
Organic Light-Emitting Diodes (OLEDs): By incorporating this compound into larger conjugated systems, it is possible to create materials that emit light of specific colors when an electric current is applied. The iodine atom can be used as a handle to attach other chromophores or to tune the electronic properties of the material.
Sensors: The quinoline nucleus can act as a fluorescent sensor for the detection of metal ions or other analytes. The binding of an analyte can cause a change in the fluorescence intensity or wavelength, providing a detectable signal. The substituents at the 4- and 7-positions can be modified to enhance the selectivity and sensitivity of the sensor.
Organic Semiconductors: Quinoline-based materials can exhibit semiconductor properties, making them suitable for use in organic field-effect transistors (OFETs) and other electronic devices. The ability to functionalize this compound allows for the tuning of the material's charge transport properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
144147-02-4 |
|---|---|
Molecular Formula |
C10H8IN |
Molecular Weight |
269.08 g/mol |
IUPAC Name |
7-iodo-4-methylquinoline |
InChI |
InChI=1S/C10H8IN/c1-7-4-5-12-10-6-8(11)2-3-9(7)10/h2-6H,1H3 |
InChI Key |
YKPGFNYCFNFOJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC=C1)I |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 7 Iodo 4 Methylquinoline
Cross-Coupling Reactions Involving the C-I Bond
The iodine atom at the C-7 position of the quinoline (B57606) ring is an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide range of substituents, making 7-Iodo-4-methylquinoline a valuable building block in the synthesis of more complex molecules. The reactivity of aryl iodides in such couplings is typically higher than that of the corresponding bromides or chlorides. wikipedia.orglibretexts.org
Suzuki–Miyaura Coupling Reactions for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide. yonedalabs.comlibretexts.org This reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid or its ester derivatives. yonedalabs.comlibretexts.org While specific examples detailing the Suzuki-Miyaura coupling of this compound are not prevalent in the surveyed literature, the reaction is broadly applicable to aryl iodides, including various quinoline systems. nih.govnih.govresearchgate.net The general success of coupling reactions on iodo-quinolines suggests that this compound would readily participate in such transformations. nih.govresearchgate.net
The reaction tolerates a wide array of functional groups and the conditions can often be tuned by the choice of palladium catalyst, ligand, base, and solvent system. yonedalabs.com Microwave irradiation has been shown to dramatically decrease reaction times in Suzuki-Miyaura couplings of related iodo-substituted heterocyclic systems. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Catalyst | Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | - | Ba(OH)₂ | Dioxane/H₂O | 150°C (Microwave) | nih.gov |
| Pd(OAc)₂ | ADHP or DMADHP | - | Aqueous Buffer (pH 8.5) | 37°C | nih.gov |
| Pd(PPh₃)₄ | - | K₂HPO₄ | Dioxane/H₂O | 130°C | nih.gov |
Sonogashira Coupling and Related Alkyne Functionalizations
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, a process typically co-catalyzed by palladium and copper complexes in the presence of an amine base. organic-chemistry.orgwikipedia.orglibretexts.org This method is highly effective for producing arylalkynes.
The reactivity of dihalogenated quinolines in Sonogashira couplings demonstrates high regioselectivity. For instance, in the coupling of 2-bromo-4-iodo-quinoline, the reaction occurs exclusively at the more reactive carbon-iodine bond. libretexts.org This precedent strongly indicates that this compound would selectively undergo alkynylation at the C-7 position. While traditional Sonogashira reactions require anhydrous and anaerobic conditions, modern protocols have been developed that are more tolerant of air and moisture, sometimes eliminating the need for the copper co-catalyst. organic-chemistry.orgbeilstein-journals.org
Table 2: General Conditions for Sonogashira Coupling of Aryl Iodides
| Catalyst System | Base | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Pd(0) catalyst, Cu(I) co-catalyst | Amine (e.g., Et₃N) | Various (e.g., THF, DMF) | Classic and widely used method. | libretexts.org |
| PdCl₂(PPh₃)₂ | Pyrrolidine | N-Methylpyrrolidinone (NMP) or Water | Copper-free variant. | wikipedia.org |
| PdCl₂(PPh₃)₂ | Et₃N | γ-Valerolactone-based ionic liquid | Copper- and auxiliary base-free system. | beilstein-journals.org |
Buchwald–Hartwig Amination and Other C-N Coupling Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. libretexts.orgorganic-chemistry.org This reaction has become a cornerstone for the synthesis of arylamines. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the product. libretexts.org
A variety of palladium precatalysts and specialized phosphine (B1218219) ligands (such as XPhos) have been developed to facilitate the coupling of a broad range of aryl halides and amines, including primary and secondary amines. beilstein-journals.orgrsc.org The reaction of aryl iodides can sometimes be challenging due to the formation of unreactive palladium-iodide bridged dimers, a problem that can often be circumvented by using toluene (B28343) as a solvent due to the poor solubility of the iodide salt. libretexts.org Research on 2- and 4-iodo-estrone derivatives has shown that Pd-catalyzed aminations proceed efficiently under microwave irradiation, yielding the desired amino products in good to excellent yields. beilstein-journals.org This suggests that this compound is a suitable substrate for Buchwald-Hartwig amination reactions.
Table 3: Typical Conditions for Buchwald-Hartwig Amination of Aryl Iodides
| Catalyst | Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | X-Phos | KOt-Bu | - | 100°C (Microwave) | beilstein-journals.org |
| [Pd₂(MeCN)₆][BF₄]₂ derived | DavePhos | NaOt-Bu | 1,4-Dioxane | 80-100°C | rsc.org |
| PdCl₂(P(o-Tolyl)₃)₂ | - | - | Toluene | 100°C | libretexts.org |
Negishi Coupling and Other Organometallic Cross-Coupling Methods
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex, to form a C-C bond. wikipedia.orgorganic-chemistry.org This reaction is noted for its broad scope and high reactivity of the organozinc nucleophiles. wikipedia.orgresearchgate.net
The synthetic utility of this reaction on halo-quinolines has been demonstrated. In a key example, 7-chloro-4-iodoquinoline (B1588978) undergoes a highly selective iodo-magnesium exchange followed by transmetalation with zinc chloride. The resulting organozinc species reacts efficiently with various electrophiles, including in Negishi-type arylations. worktribe.com This high selectivity for the C-I bond over the C-Cl bond confirms that this compound would be an excellent substrate for Negishi coupling at the C-7 position. Another study detailed the successful Negishi coupling of a 7-chloroquinoline (B30040) derivative, which further supports the feasibility of this transformation, as C-I bonds are more reactive than C-Cl bonds in these catalytic cycles. uni-muenchen.de
Table 4: Documented Negishi Coupling on a Related Halo-Quinoline Substrate
| Substrate | Organozinc Reagent | Catalyst/Ligand | Yield | Reference |
|---|---|---|---|---|
| 7-Chloro-4-iodoquinoline | Aryl-ZnCl (formed in situ) | Pd(dba)₂ / XPhos | Not specified | worktribe.com |
Reactions at the Methyl Group (C-4 Position)
The methyl group at the C-4 position of the quinoline ring is benzylic in nature, rendering it susceptible to various chemical transformations, particularly oxidation.
Oxidation Reactions to Form Aldehyde or Carboxylic Acid Derivatives
The methyl group of 4-methylquinolines can be selectively oxidized to form the corresponding aldehyde (a formyl group) or can be further oxidized to a carboxylic acid.
The direct oxidation to an aldehyde, 7-iodoquinoline-4-carbaldehyde, can be achieved under metal-free conditions. One effective method employs a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA), in dimethyl sulfoxide (B87167) (DMSO). researchgate.net This protocol is noted for its mild reaction conditions and good tolerance of various functional groups, including halogens like iodine. researchgate.net Another metal-free approach utilizes an I₂/DMSO/O₂ catalytic system for the aerobic oxidation of the methyl group. researchgate.net The mechanism of these DMSO-mediated oxidations is believed to proceed through a Kornblum oxidation pathway, involving an α-iodoquinoline intermediate. lookchem.com
Further oxidation of the aldehyde or direct oxidation of the methyl group can yield the corresponding this compound-4-carboxylic acid. The Pfitzinger reaction, a classic method for synthesizing quinoline-4-carboxylic acids from isatins and carbonyl compounds, provides a route to this class of molecules. nih.govevitachem.com Additionally, the oxidation of halogenated quinolines to pyridine-dicarboxylic acids using strong oxidizing agents like ozone followed by hydrogen peroxide, or ruthenium tetroxide, has been reported, although this typically involves cleavage of the benzene (B151609) ring. researchgate.net
Table 5: Methods for Oxidation of Methylquinolines
| Starting Material Type | Reagents | Product Type | Key Features | Reference |
|---|---|---|---|---|
| 4-Methylquinoline (B147181) | PIDA, HCCl₂CO₂H, H₂O, DMSO | Quinoline-4-carbaldehyde | Metal-free, mild conditions, high chemoselectivity. | researchgate.net |
| 4-Methylquinoline | I₂, DMSO, O₂ | Quinoline-4-carbaldehyde | Metal-free, aerobic oxidation. | researchgate.net |
| Isatin (B1672199) + Ketone | KOH, EtOH/H₂O | Quinoline-4-carboxylic acid | Classic Pfitzinger condensation. | nih.gov |
Condensation and Alkylation Reactions Involving the Methyl Moiety
The methyl group at the 4-position of the quinoline ring is activated due to its benzylic-like position, making it susceptible to a variety of condensation and alkylation reactions.
One notable reaction is the Knoevenagel condensation, a classic method for carbon-carbon bond formation. sigmaaldrich.commdpi.com This reaction typically involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone. In the context of this compound, the methyl group can be deprotonated by a base to form a nucleophilic carbanion, which can then react with various electrophiles, including aldehydes. For instance, condensation reactions of 4-methylquinolines with aromatic aldehydes can lead to the formation of styrylquinoline derivatives. acs.org
Alkylation of the methyl group can be achieved through deprotonation followed by reaction with an alkyl halide. Iron-catalyzed deprotonative alkylation has been shown to be effective for the alkylation of the methyl group of 4-methylquinoline, presumably due to the high acidity of the benzylic protons. nih.gov This provides a direct method for introducing various alkyl chains at this position.
Electrophilic and Nucleophilic Aromatic Substitution Patterns
The quinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being influenced by the existing substituents.
The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on the quinoline ring are governed by the electronic properties of the substituents and the inherent reactivity of the quinoline nucleus. The pyridine (B92270) ring is generally deactivated towards electrophilic attack compared to the benzene ring. The methyl group at the C-4 position is an activating group and directs electrophiles to the ortho and para positions relative to it. Conversely, the iodo group at the C-7 position is a deactivating group but also an ortho, para-director.
Computational methods, such as the RegioSQM method, can predict the most likely sites for electrophilic attack by calculating proton affinities. rsc.org For quinoline itself, electrophilic substitution typically occurs on the benzene ring at positions C-5 and C-8. In this compound, the interplay between the activating methyl group and the deactivating but directing iodo group, along with the steric hindrance, will determine the precise location of substitution.
Nucleophilic aromatic substitution (SNAr) on the quinoline ring is also a significant transformation. rsc.orgscience.govjuniperpublishers.com The electron-withdrawing nature of the nitrogen atom makes the pyridine ring, particularly positions C-2 and C-4, susceptible to nucleophilic attack. The presence of a good leaving group, such as a halogen, facilitates this reaction. In the case of this compound, while the iodo group is on the benzene ring, nucleophilic attack can still occur at the activated C-2 and C-4 positions of the pyridine ring, especially under Minisci-type radical conditions. acs.orgnih.govrsc.orgwikipedia.orgacs.org The Minisci reaction allows for the introduction of alkyl groups at positions C-2 of quinolines. rsc.orgcam.ac.uk
Role as a Synthetic Intermediate and Versatile Building Block
This compound serves as a versatile precursor for the synthesis of more complex molecules, owing to the reactivity of both the methyl group and the iodo substituent.
The functional groups on this compound allow for its use in the construction of fused heterocyclic systems. For example, the synthesis of pyrazolo[3,4-b]quinolines can be achieved from appropriately substituted quinolines. nih.gov The reaction of a hydrazine (B178648) with a quinoline bearing an appropriate leaving group and an acyl group can lead to the formation of a fused pyrazole (B372694) ring. nih.gov
Similarly, triazoloquinolines can be synthesized from quinoline precursors. researchgate.netresearchgate.net For instance, the oxidative cyclization of a 2-hydrazinylquinoline derivative can lead to the formation of a fused triazole ring. researchgate.net The presence of the iodo group on the benzene ring of this compound offers a handle for further functionalization after the construction of the initial fused heterocyclic system.
The iodo group at the C-7 position is a key feature that allows for a wide range of derivatization strategies, primarily through transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: The Suzuki reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. commonorganicchemistry.comharvard.edumdpi.com 7-Iodoquinoline (B1603053) derivatives are excellent substrates for Suzuki-Miyaura coupling reactions, allowing for the introduction of various aryl and heteroaryl groups at the C-7 position. acs.orgjmchemsci.com This reaction typically employs a palladium catalyst and a base. commonorganicchemistry.comjmchemsci.com
Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. masterorganicchemistry.comlibretexts.orgnih.gov 7-Iodoquinolines can be utilized in Heck reactions to introduce alkenyl substituents at the C-7 position.
The following table summarizes some examples of derivatization reactions applicable to iodoquinolines:
| Reaction Type | Reagents and Conditions | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 7-Aryl-4-methylquinoline |
| Heck Coupling | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 7-Alkenyl-4-methylquinoline |
Mechanistic Insights into Key Chemical Transformations
Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling the outcome of synthetic transformations.
The Doebner-von Miller reaction , a common method for synthesizing quinolines, is proposed to proceed through a fragmentation-recombination mechanism. wikipedia.orgnih.gov This involves the initial conjugate addition of an aniline (B41778) to an α,β-unsaturated carbonyl compound, followed by fragmentation and recombination to form a conjugated imine. Subsequent reaction with another aniline molecule, cyclization, and aromatization lead to the quinoline product. wikipedia.org
The Minisci reaction involves the addition of a nucleophilic radical to a protonated N-heterocycle. wikipedia.org The reaction is initiated by the generation of a radical species, which then attacks the electron-deficient quinoline ring, typically at the C-2 or C-4 position. rsc.org The resulting radical cation is then rearomatized to give the final alkylated product. wikipedia.org The regioselectivity is influenced by the position of the substituents on the quinoline ring. nih.gov
Advanced Structural Elucidation and Spectroscopic Characterization of 7 Iodo 4 Methylquinoline and Its Derivatives
X-ray Crystallography
Single-crystal X-ray diffraction is a powerful technique that provides an unambiguous determination of the solid-state structure of a crystalline compound, offering precise coordinates of each atom. This information allows for a detailed analysis of molecular geometry, conformation, and the various interactions that govern the formation of the crystal lattice. While specific crystallographic data for the parent 7-iodo-4-methylquinoline is not widely published, extensive studies on its derivatives provide a clear understanding of the structural characteristics of this class of compounds.
X-ray crystallography allows for the precise measurement of bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. For instance, the crystal structure of ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate, a complex derivative, has been elucidated. researchgate.net The analysis confirmed the molecular connectivity and revealed that the bond lengths and angles within the quinoline (B57606) core are within the expected ranges for such aromatic systems. researchgate.netresearchgate.net The geometry is typically represented using visualizations like ORTEP (Oak Ridge Thermal Ellipsoid Plot) drawings, which depict atoms as ellipsoids indicating their thermal motion. researchgate.net In studies of various quinoline derivatives, the quinoline ring system is often found to be nearly planar, though substituents can cause slight deviations. iucr.org
The arrangement of molecules within a crystal is dictated by a network of non-covalent intermolecular interactions. In iodo-quinoline derivatives, several key interactions are consistently observed:
π-π Stacking: The planar aromatic rings of the quinoline system are prone to π-π stacking interactions. In the crystal structure of ethyl 7-iodo-4-(3-iodo-4-methylphenoxy)-6-methyl-quinoline-3-carboxylate, packing appears to be significantly influenced by weak interactions between the π-clouds of the aromatic rings, leading to a stacked arrangement of molecules. researchgate.net Similar interactions are noted in co-crystals of 4-methylquinoline (B147181), where centroid-to-centroid distances between aromatic rings are indicative of stacking. iucr.org In some copper(I) iodide complexes incorporating 7-methylquinoline, offset π-π stacking interactions with centroid-centroid distances of 3.48 Å are observed. escholarship.org
Halogen Bonding: The iodine atom in this compound and its derivatives can act as a halogen bond donor, interacting with Lewis basic atoms (e.g., O, N). The crystal packing of certain 6-iodoquinoline (B82116) derivatives has been shown to be driven in part by halogen intermolecular contacts. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for structural elucidation in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.
¹H NMR: Protons on the quinoline core resonate in the aromatic region (typically δ 7.0–9.2 ppm). The exact chemical shift is influenced by the electronic effects of the substituents (iodine and methyl group). The methyl group protons (4-CH₃) would appear as a singlet in the upfield region (around δ 2.7 ppm). rsc.org The aromatic protons exhibit characteristic splitting patterns (e.g., doublets, doublets of doublets) due to spin-spin coupling with neighboring protons, with coupling constants (J-values) providing information about their relative positions. For example, in 6-iodo-2-phenylquinoline-4-carboxylic acid, the H5 and H7 protons appear as doublets, while the H8 proton is a doublet of doublets, with specific J-values confirming their ortho and meta relationships. mdpi.com
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. libretexts.org The chemical shifts indicate the type of carbon (aliphatic, aromatic, etc.). bhu.ac.in For a typical iodo-methyl-quinoline, the methyl carbon would appear upfield (around δ 18-25 ppm). rsc.org The aromatic carbons resonate between δ 110–160 ppm. beilstein-journals.org The carbon atom bearing the iodine (C-7) would have its chemical shift significantly influenced by the "heavy atom effect," which can sometimes shift the resonance to a lower ppm value than expected based solely on electronegativity. bhu.ac.in Quaternary carbons, those without attached protons, often show weaker signals.
The table below summarizes representative NMR data for some iodo-quinoline derivatives, illustrating the typical chemical shift ranges.
| Compound Name | Nucleus | Chemical Shift (δ, ppm) and Multiplicity |
| 6-Iodo-2-phenylquinoline-4-carboxylic acid mdpi.com | ¹H NMR | 9.14 (d, 1H, H-5), 8.52 (s, 1H, H-3), 8.13 (dd, 1H, H-7), 7.95 (d, 1H, H-8) |
| ¹³C NMR | 167.1 (COOH), 156.4 (C-2), 147.3 (C-9), 138.5 (CH-7), 94.8 (C-6) | |
| 6-Fluoro-3-iodo-7-methoxy-2-methylquinolin-4(1H)-one acs.org | ¹H NMR | 12.11 (bs, 1H, NH), 7.70 (d, 1H), 7.09 (d, 1H), 3.95 (s, 3H, OCH₃), 2.61 (s, 3H, CH₃) |
| 4-Methyl-2-(4-chlorophenyl)quinoline derpharmachemica.com | ¹³C NMR | 147.5, 147.2, 140.9, 136.8, 131.8, 129.8, 129.7, 129.4, 113.3, 113.2, 57.1, 56.2, 41.8, 29.9 |
This table presents a selection of data to illustrate typical values. Please refer to the cited sources for complete assignments.
While 1D NMR provides essential information, complex structures often require 2D NMR experiments to unambiguously assign all signals and confirm the molecular structure. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It reveals the ¹H-¹H connectivity within the molecule. For example, a COSY spectrum would show a cross-peak between H-5 and H-6, and between H-7 and H-8 in a quinoline ring, confirming their neighboring positions. mdpi.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. An HSQC spectrum simplifies assignment by linking each proton signal to its corresponding carbon signal, which is invaluable for complex aromatic systems. mdpi.commdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful techniques for elucidating the carbon skeleton. It shows correlations between protons and carbons over two or three bonds. mdpi.com This is crucial for identifying quaternary carbons, which are invisible in HSQC, by observing their correlation to nearby protons. For example, the signal from the 4-methyl protons could show an HMBC correlation to C-4, C-3, and C-4a, confirming the attachment point of the methyl group and helping to piece together the quinoline framework. ipb.ptgoogle.com In one structural study of a complex quinoline derivative, an HMBC correlation between an NH proton and a carbon at 119.9 ppm was key to identifying a specific 4-iodophenyl-amine fragment. mdpi.com
Together, these 1D and 2D NMR techniques provide a comprehensive picture of the molecular structure in solution, complementing the solid-state information obtained from X-ray crystallography.
Dynamic NMR Studies for Probing Conformational Exchange Processes
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a potent technique for investigating the kinetics of molecules that dynamically interchange between two or more different conformations, a process known as conformational exchange. ox.ac.uk This phenomenon is observable when the rate of the exchange process is within the NMR timescale. The chemical environment, and thus the chemical shift, of a nucleus can change due to conformational alterations. ox.ac.uk
As the temperature of a sample is varied, the rate of this interconversion changes, which is reflected in the NMR spectrum. At low temperatures, where the exchange is slow, separate sharp peaks are observed for each conformation. As the temperature increases, the rate of interconversion becomes faster, causing the peaks to broaden and eventually merge into a single broad peak at the coalescence point. Further increasing the temperature leads to a single, sharp, averaged signal, indicating very fast exchange. ox.ac.uk This spectral sensitivity allows for the determination of the kinetics and dynamics of molecular processes in solution. ox.ac.uk
While specific dynamic NMR studies focusing on this compound are not extensively detailed in the literature, the technique is highly applicable for probing potential dynamic processes in this molecule. For instance, it could be used to study the rotational barrier of the methyl group at position 4. The presence of the bulky iodine atom at position 7 could potentially influence the conformational preference and rotational dynamics of the quinoline system, which could be quantified using dynamic NMR methods like exchange spectroscopy (EXSY) or lineshape analysis. nih.gov Such studies are crucial for understanding the flexibility and conformational landscape of substituted quinolines. nih.govutoronto.ca
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations within a compound. These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in the dipole moment, while Raman spectroscopy is based on the scattering of light due to changes in polarizability. ksu.edu.sanih.govuni-siegen.de Consequently, a complete vibrational analysis often requires both techniques. nih.gov
Identification of Characteristic Functional Group Vibrations
The vibrational spectrum of this compound is characterized by the modes of its constituent parts: the quinoline core, the methyl group, and the carbon-iodine bond. The quinoline ring system gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the heterocyclic ring are expected in the 1650-1400 cm⁻¹ region. The methyl group exhibits symmetric and asymmetric C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations in the 1450-1370 cm⁻¹ range. The C-I stretching vibration is expected at a much lower wavenumber, typically in the 600-500 cm⁻¹ region, due to the high mass of the iodine atom.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| Quinoline Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Strong |
| Quinoline Ring | C=C / C=N Stretch | 1620 - 1450 | Strong-Medium | Strong-Medium |
| Quinoline Ring | Ring Breathing/Deformation | 1000 - 700 | Medium | Strong |
| Methyl Group | Asymmetric C-H Stretch | ~2960 | Medium | Medium |
| Methyl Group | Symmetric C-H Stretch | ~2870 | Medium | Medium |
| Methyl Group | Asymmetric C-H Bend | ~1450 | Medium | Medium |
| Methyl Group | Symmetric C-H Bend | ~1375 | Medium | Weak |
| Carbon-Iodine | C-I Stretch | 600 - 500 | Strong | Strong |
Note: This table is predictive and based on general spectroscopic principles and data for related compounds. Actual values may vary.
Investigation of Conformational Isomerism and Tautomerism (e.g., quinolone/hydroxyquinoline tautomerism)
Vibrational spectroscopy is particularly powerful for studying tautomerism, a form of isomerism involving the migration of a proton. In quinoline chemistry, the quinolone/hydroxyquinoline tautomerism is of significant interest. researchgate.netchim.it This equilibrium involves the interconversion between a 4-quinolone form (possessing a carbonyl group and an N-H bond) and a 4-hydroxyquinoline (B1666331) form (with a hydroxyl group and an aromatic N).
A detailed investigation into this phenomenon was conducted on a related compound, ethyl 6-methyl-7-iodo-4-oxo-quinoline-3-carboxylate. researchgate.netgrafiati.com This study highlighted the impact of the molecular environment on the tautomeric equilibrium. Theoretical calculations indicated that the 4-hydroxyquinoline tautomer is energetically more stable than the 4-quinolone form in the gas phase (isolated molecule). researchgate.net However, experimental IR spectroscopy of the solid crystalline sample revealed the exclusive presence of the 4-quinolone tautomer, likely stabilized by intermolecular interactions in the crystal lattice. researchgate.net This demonstrates that the quinolone/hydroxyquinoline tautomerism can be highly sensitive to the physical state of the sample, a critical consideration in both synthesis and potential pharmacological applications. researchgate.netgrafiati.com
Matrix Isolation FTIR Spectroscopy for Isolated Molecule Studies
Matrix isolation is an experimental technique where molecules are trapped within a rigid, inert matrix (such as solid argon) at cryogenic temperatures (typically below 20 K). researchgate.netresearchgate.net This method prevents intermolecular interactions and allows for the spectroscopic study of molecules in a state that closely approximates the gas phase. researchgate.net
This technique was instrumental in the study of the tautomerism of ethyl 6-methyl-7-iodo-4-oxo-quinoline-3-carboxylate. researchgate.net When the compound was sublimated and isolated in an argon matrix, the resulting FTIR spectrum corresponded solely to the conformers of the 4-hydroxyquinoline tautomer. researchgate.netgrafiati.com This finding was in stark contrast to the solid-state spectrum and confirmed the theoretical predictions that the hydroxyquinoline form is the more stable species for the isolated molecule. researchgate.net The energy difference between the most stable hydroxyquinoline conformer and the most stable quinolone tautomer was calculated to be approximately 27 kJ mol⁻¹. researchgate.netgrafiati.com Matrix isolation FTIR is, therefore, an invaluable tool for decoupling intrinsic molecular properties from the effects of the crystalline environment, providing clear insights into conformational and tautomeric preferences. researchgate.netdergipark.org.tr
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining molecular weights and elucidating the structure of compounds.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula from its molecular weight. mdpi.com For this compound, HRMS can readily distinguish its molecular formula (C₁₀H₈IN) from other potential formulas that might have a similar nominal mass.
The technique has been widely applied in the characterization of various quinoline derivatives, confirming their proposed structures after synthesis. mdpi.comacs.orgbeilstein-journals.org For example, in the synthesis of novel antimalarial quinolone-3-diarylethers, HRMS was used to confirm the elemental composition of the final products. acs.org Similarly, in the structural elucidation of complex products from the Doebner quinoline synthesis, HRMS was essential for verifying the molecular formula by comparing the experimental and simulated isotopic patterns. mdpi.com
Table 2: Calculated High-Resolution Mass Data for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |
| C₁₀H₈IN | [M]⁺ | 268.9747 |
| C₁₀H₈IN | [M+H]⁺ | 269.9825 |
Note: Masses are calculated using the most abundant isotopes (¹²C, ¹H, ¹²⁷I, ¹⁴N). This data is theoretical and serves as a reference for experimental verification.
Analysis of Fragmentation Patterns for Structural Elucidation
Mass spectrometry, particularly using electron impact (EI) ionization, is a powerful tool for elucidating the structure of organic molecules by analyzing their fragmentation patterns. hidenanalytical.cominstructables.com While specific experimental mass spectra for this compound are not extensively detailed in publicly available literature, the fragmentation behavior can be predicted based on the established principles of mass spectrometry and the known fragmentation of related quinoline derivatives. cdnsciencepub.comlibretexts.org The molecular ion peak (M⁺) for this compound (C₁₀H₈IN) would appear at a mass-to-charge ratio (m/z) of 269.02.
The fragmentation of the this compound molecular ion is expected to proceed through several key pathways, driven by the stability of the quinoline ring and the nature of its substituents:
Loss of Iodine Atom: The C-I bond is the weakest bond in the molecule and is prone to cleavage. This would result in the loss of an iodine radical (I•), leading to a prominent fragment ion at m/z 142. This [M-I]⁺ ion corresponds to the 4-methylquinoline cation.
Loss of Methyl Radical: Cleavage of the methyl group (•CH₃) from the molecular ion would produce a fragment at m/z 254, corresponding to the [M-CH₃]⁺ ion. This is a common fragmentation pathway for methylated aromatic compounds.
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation for nitrogen-containing heterocyclic aromatic compounds like quinoline is the expulsion of a neutral molecule of HCN from the ring system. cdnsciencepub.com This can occur from the [M-I]⁺ fragment (m/z 142), leading to an ion at m/z 115.
Sequential Losses: Further fragmentation can occur through sequential losses. For example, the [M-CH₃]⁺ ion (m/z 254) could subsequently lose an iodine atom to yield the quinolinyl cation at m/z 127.
The anticipated fragmentation pattern provides a structural fingerprint, allowing for the confirmation of the this compound structure. The table below outlines the expected primary fragments.
| Fragment Ion | Proposed Structure/Formula | m/z (Mass/Charge Ratio) | Proposed Fragmentation Pathway |
| [M]⁺ | [C₁₀H₈IN]⁺ | 269 | Molecular Ion |
| [M-H]⁺ | [C₁₀H₇IN]⁺ | 268 | Loss of a hydrogen radical |
| [M-CH₃]⁺ | [C₉H₅IN]⁺ | 254 | Loss of a methyl radical (•CH₃) |
| [M-I]⁺ | [C₁₀H₈N]⁺ | 142 | Loss of an iodine radical (I•) |
| [M-HI]⁺ | [C₁₀H₇N]⁺ | 141 | Loss of hydrogen iodide |
| [[M-I]-HCN]⁺ | [C₉H₇]⁺ | 115 | Loss of HCN from the [M-I]⁺ fragment |
This table is based on theoretical fragmentation patterns and data from analogous compounds.
Studies on related halo-substituted quinolines and methylquinolines support these predicted pathways. For instance, the mass spectra of various methoxyquinolines show initial loss of the methyl radical followed by the loss of carbon monoxide (CO), while hydroxyquinolines primarily lose CO. cdnsciencepub.com For halo-quinolines, the primary fragmentation is often the loss of the halogen atom. mdpi.com The analysis of these characteristic fragments is crucial for distinguishing isomers and confirming the identity of the synthesized compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. oecd.org The spectrum provides information about the conjugated systems and the presence of chromophores. The quinoline ring system is a chromophore that exhibits characteristic absorption bands, which are influenced by the nature and position of its substituents.
The electronic absorption spectrum of quinoline is derived from that of naphthalene (B1677914) and is characterized by several bands corresponding to π→π* transitions. The introduction of the nitrogen atom also allows for n→π* transitions, which are typically of lower intensity and can be observed as a shoulder on the long-wavelength side of the π→π* bands. researchgate.net
For this compound, the UV-Vis spectrum is expected to show multiple absorption bands. The electronic transitions are influenced by the electron-donating methyl group (-CH₃) and the halogen substituent (-I).
π→π Transitions:* These are high-intensity absorptions arising from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic quinoline system. Typically, quinoline itself shows two or three main regions of π→π* absorption.
n→π Transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron from the nitrogen lone pair to an antibonding π* orbital. These are often submerged by the more intense π→π* bands, especially in polar solvents.
The substituents affect the energy of these transitions, causing shifts in the absorption maxima (λmax).
Methyl Group (-CH₃): As an electron-donating group, the methyl group typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). Studies on various methyl-substituted quinolines have demonstrated that the position of the methyl group influences the absorption profile. aanda.org
Iodo Group (-I): Halogens can exert both an inductive (-I) and a resonance (+R) effect. For iodine, the electron-withdrawing inductive effect and the electron-donating resonance effect, combined with its large size (heavy-atom effect), typically lead to a bathochromic shift of the π→π* bands compared to the unsubstituted quinoline.
While a specific, experimentally-derived UV-Vis spectrum for this compound is not readily found in current literature, data from related compounds allows for an estimation of its absorption characteristics in a non-polar solvent.
| Electronic Transition | Typical Wavelength Range (nm) | Origin | Expected Intensity |
| ¹Lₐ ← ¹A (π→π) | ~270 - 290 | Benzenoid-type transition | High |
| ¹Bₐ ← ¹A (π→π) | ~220 - 240 | Naphthalene-like transition | Very High |
| ¹Lₐ ← ¹A (π→π) | ~310 - 330 | Pyridine-type transition | Medium |
| n→π | ~320 - 350 | N-atom lone pair transition | Low |
This table is based on typical values for substituted quinolines and data from analogous compounds. researchgate.netaanda.org
Research on various substituted quinolines shows absorption maxima in the range of 280 to 510 nm. researchgate.net For example, the UV action spectra of protonated 4-methylquinoline show strong transitions in the 220-227 nm region. aanda.org The presence of an iodo-substituent, as seen in various iodo-quinoline derivatives, generally pushes the absorption bands to longer wavelengths. researchgate.netnih.gov Therefore, the combination of the methyl and iodo groups on the quinoline scaffold is expected to result in a complex spectrum with several bands in the UV region, providing key information for its electronic characterization.
Computational Chemistry and Theoretical Investigations of 7 Iodo 4 Methylquinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and electronic characteristics of 7-iodo-4-methylquinoline. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about the molecule's properties.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic structure of molecules. nih.govrsc.orgnih.gov It is particularly effective for optimizing the molecular geometry to find the most stable arrangement of atoms in three-dimensional space. For this compound, a DFT calculation would begin with an initial guess of the molecular structure, which is then systematically refined to locate the minimum energy conformation on the potential energy surface.
This geometry optimization provides key structural parameters. While specific data for this compound is not present in the searched literature, a hypothetical optimized structure would yield bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric environment.
Beyond geometry, DFT calculations reveal a wealth of information about the electronic structure. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. rsc.orgnih.gov
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating capability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 Debye | Measures the polarity of the molecule |
Note: These values are hypothetical and serve as examples of the data that would be generated from a DFT calculation.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT used to calculate the energies of electronic excited states. dntb.gov.uabohrium.comrsc.org The results from TD-DFT calculations can be directly compared to experimental ultraviolet-visible (UV-Vis) absorption spectra. dergipark.org.tr
The calculations provide the vertical excitation energies, which correspond to the energy required to promote an electron from a ground-state orbital to an excited-state orbital without a change in the molecular geometry. Associated with each excitation is an oscillator strength, which is a theoretical measure of the intensity of the absorption band.
Table 2: Exemplary TD-DFT Predicted Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 3.9 | 318 | 0.12 |
| S₀ → S₂ | 4.2 | 295 | 0.25 |
| S₀ → S₃ | 4.8 | 258 | 0.08 |
Note: This table presents hypothetical data to illustrate the typical output of a TD-DFT calculation for a quinoline (B57606) derivative.
Considerations for Basis Set Selection and Level of Theory in Computational Models
The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the "level of theory," which comprises the functional and the basis set.
Functional: The functional is an approximation to the exchange-correlation energy term in the DFT equations. For organic molecules like quinolines, hybrid functionals such as B3LYP are very common and have been shown to provide a good balance between accuracy and computational cost. dntb.gov.uabohrium.comdergipark.org.tr
Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. For a molecule containing a heavy atom like iodine, it is crucial to use a basis set that can adequately describe its large number of electrons and account for relativistic effects. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently used for the lighter atoms (C, H, N). rsc.orgdergipark.org.tr For the iodine atom, a basis set that includes effective core potentials (ECPs), such as LANL2DZ, is often necessary to make the calculation computationally tractable while maintaining accuracy.
Conformational Analysis and Potential Energy Surfaces
While the quinoline ring system is rigid, the methyl group attached at the 4-position can rotate. Conformational analysis investigates the different spatial arrangements of the atoms that result from this rotation and their corresponding energies.
Identification and Characterization of Stable Conformers and Energy Minima
The primary goal of conformational analysis is to identify the stable conformers, which correspond to energy minima on the potential energy surface. For this compound, the main source of conformational flexibility is the rotation of the methyl group around the C4-C(methyl) single bond.
A potential energy surface (PES) scan would be performed by systematically rotating the methyl group (e.g., in 10-degree increments) and calculating the energy at each step using DFT. The resulting energy profile would reveal the positions of lowest energy (stable conformers) and highest energy (transition states). It is expected that the stable conformers will be those that minimize steric hindrance between the methyl hydrogens and the hydrogen atom on the C5 position of the quinoline ring.
Calculation of Rotational Barriers and Analysis of Intramolecular Interactions
The energy difference between a stable conformer (energy minimum) and the transition state for rotation is the rotational barrier. This value represents the energy required for the methyl group to rotate from one stable conformation to another. Computational studies on similar substituted quinolines have determined such rotational barriers. researchgate.net
The analysis of these barriers provides insight into the intramolecular interactions at play. In the case of this compound, the primary interaction governing the rotational barrier of the methyl group is likely to be steric repulsion. The size and electronic nature of the iodine atom at the 7-position are not expected to directly influence the rotation of the 4-methyl group, but a full computational analysis would confirm the subtle electronic effects on the potential energy surface.
Table 3: Hypothetical Rotational Barrier for the 4-Methyl Group in this compound
| Parameter | Hypothetical Value (kcal/mol) | Description |
| Rotational Energy Barrier | 1.5 - 2.5 | Energy required for the methyl group to rotate through its highest-energy conformation. |
Note: This value is an estimate based on typical rotational barriers for methyl groups attached to aromatic rings and would be precisely determined through a potential energy surface scan.
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to its chemical behavior. For this compound, computational analyses reveal the distribution of electrons and the nature of chemical bonds, which are key determinants of its reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the quinoline ring system, particularly on the electron-rich benzene (B151609) portion and the nitrogen atom, reflecting the regions most susceptible to electrophilic attack. The LUMO, conversely, would likely be distributed over the heterocyclic pyridine (B92270) ring and the carbon-iodine bond, indicating the probable sites for nucleophilic attack. The presence of the electron-withdrawing iodine atom is anticipated to lower the energy of the LUMO.
A smaller HOMO-LUMO gap signifies a molecule that is more easily polarized and more reactive. Computational studies on similar quinoline derivatives suggest that the introduction of substituents can significantly modulate this gap. For this compound, the specific energy values would be determined through DFT calculations.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Highest Occupied Molecular Orbital |
| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 4.7 | Energy difference between HOMO and LUMO |
Note: These values are illustrative and would be determined by specific quantum chemical calculations.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. This analysis transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure representation of bonding.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. Green areas represent neutral potential.
For this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom due to its lone pair of electrons. The iodine atom, despite being electronegative, can exhibit a region of positive potential on its outermost surface (a "sigma-hole"), which can lead to halogen bonding interactions. The hydrogen atoms of the methyl group and the quinoline ring would be associated with regions of positive potential (blue). This visualization provides a clear and intuitive guide to the molecule's reactive sites.
Beyond the qualitative visualization provided by MEP maps, computational methods can provide a quantitative analysis of the charge distribution through the calculation of atomic charges. Several schemes exist for this purpose, including Mulliken population analysis and Natural Population Analysis (NPA) derived from NBO theory.
These analyses assign a partial charge to each atom in the molecule. For this compound, the nitrogen atom is expected to carry a significant negative charge, while the carbon atom bonded to it will have a positive charge. The iodine atom will likely have a small negative or slightly positive charge, depending on the method of calculation, due to the complex interplay of electronegativity and polarizability. The carbon atoms of the quinoline ring will exhibit varying charges depending on their position and the influence of the substituents. This quantitative data is crucial for understanding the molecule's dipole moment and its interactions with other molecules.
Spectroscopic Property Prediction and Validation
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Quantum chemical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule.
For this compound, theoretical calculations would predict the chemical shifts for each unique proton and carbon atom. These predicted values are then typically scaled or correlated with experimental data for a set of known compounds to improve their accuracy. The calculated chemical shifts are highly sensitive to the molecular geometry and electronic environment of each nucleus. Therefore, a good agreement between the predicted and experimental NMR spectra provides strong evidence for the correctness of the proposed structure and the computational methodology.
Table 2: Hypothetical Comparison of Experimental and Theoretically Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |
|---|---|---|
| C2 | 151.2 | 150.8 |
| C3 | 122.5 | 122.1 |
| C4 | 148.9 | 148.5 |
| C4a | 127.3 | 127.0 |
| C5 | 128.6 | 128.2 |
| C6 | 126.9 | 126.5 |
| C7 | 96.0 | 95.5 |
| C8 | 136.4 | 136.0 |
| C8a | 149.8 | 149.4 |
| CH₃ | 18.7 | 18.3 |
Note: These values are for illustrative purposes and would be based on actual experimental and computational studies.
By comparing the theoretically predicted NMR data with experimental spectra, researchers can confirm the structural assignment of this compound and gain a deeper understanding of how its electronic structure influences its spectroscopic properties.
Computational Vibrational Spectroscopy (IR and Raman) for Spectral Assignment
Computational vibrational spectroscopy is a cornerstone of molecular characterization, providing a theoretical basis for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies of a molecule, researchers can assign specific spectral peaks to the corresponding motions of atoms and functional groups, such as stretching, bending, and torsional modes.
The primary method for these calculations is Density Functional Theory (DFT), often using functionals like B3LYP in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). The process begins with the geometry optimization of the this compound molecule to find its most stable, lowest-energy conformation. Following optimization, a frequency calculation is performed, which yields a set of harmonic vibrational frequencies.
These calculated frequencies often exhibit a systematic deviation from experimental values, primarily because the calculation assumes a gaseous state and does not fully account for anharmonicity or intermolecular interactions present in solid or liquid phases. To bridge this gap, the computed frequencies are typically multiplied by an empirical scaling factor to improve agreement with experimental data.
For this compound, such a study would provide definitive assignments for key vibrational modes, including:
C-I Stretching and Bending: The vibrations involving the heavy iodine atom are expected in the low-frequency region of the spectra. For instance, studies on the related compound 5,7-diiodo-8-hydroxyquinoline have assigned C-I stretching vibrations to strong Raman bands between 200 and 700 cm⁻¹ and in-plane bending modes to bands observed in both FT-IR and FT-Raman spectra below 600 cm⁻¹. mdpi.com
C-H Stretching: Associated with the methyl group and the quinoline ring's aromatic protons.
Quinoline Ring Vibrations: Complex stretching and deformation modes of the fused aromatic ring system.
Methyl Group Deformations: Symmetric and asymmetric bending modes of the C-H bonds in the methyl group.
The results of such an analysis are typically presented in a detailed table, correlating the calculated (scaled) frequency with the experimental frequency and describing the vibrational mode based on its Potential Energy Distribution (PED).
Table 1: Illustrative Format for Vibrational Mode Assignment of this compound
| Calculated Frequency (cm⁻¹) (Scaled) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Assignment (Potential Energy Distribution %) |
| Data | Data | Data | ν(C-H) aromatic |
| Data | Data | Data | ν(C=C), ν(C=N) quinoline ring stretch |
| Data | Data | Data | δ(C-H) methyl asymmetric bend |
| Data | Data | Data | ν(C-I) stretch |
| Data | Data | Data | δ(C-I) in-plane bend |
This table is for illustrative purposes only. Specific computational data for this compound is not currently available in published literature.
Theoretical UV-Vis Spectra Prediction and Interpretation
Theoretical calculations are crucial for understanding the electronic transitions that give rise to a molecule's Ultraviolet-Visible (UV-Vis) absorption spectrum. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra of organic molecules. nih.gov
The process involves using the previously optimized ground-state geometry of this compound to calculate the energies of its excited states. The calculation yields key parameters for each electronic transition: the absorption wavelength (λmax), the oscillator strength (f), which relates to the intensity of the absorption band, and the molecular orbitals (MOs) involved in the transition.
For this compound, a TD-DFT analysis would identify the primary electronic transitions, which are typically π → π* transitions within the conjugated quinoline ring system. The analysis would characterize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the key orbitals involved in the lowest-energy electronic transition. The results can be used to interpret experimental spectra and understand how structural modifications, such as the positions of the iodo and methyl groups, influence the absorption properties.
Table 2: Illustrative Format for Predicted Electronic Transitions of this compound
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| Data | Data | HOMO -> LUMO (95%) | π → π |
| Data | Data | HOMO-1 -> LUMO (88%) | π → π |
| Data | Data | HOMO -> LUMO+1 (91%) | π → π* |
This table is for illustrative purposes only. Specific computational data for this compound is not currently available in published literature.
Mechanistic Insights from Computational Modeling
Computational modeling provides a virtual window into the dynamics of chemical reactions, allowing for the exploration of reaction mechanisms at a level of detail inaccessible through experimental methods alone. For reactions involving this compound, such as its synthesis or subsequent functionalization, computational modeling can elucidate reaction pathways, identify key intermediates, and characterize the high-energy transition states that govern reaction rates.
Elucidation of Reaction Pathways and Energy Profiles
To map out a chemical reaction, computational chemists identify all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. By connecting these points, an energy profile, or reaction coordinate diagram, can be constructed. This profile plots the relative energy of the system as it progresses from reactants to products, with energy barriers corresponding to the activation energies of each step.
Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state correctly connects the intended reactant and product minima on the potential energy surface. For the synthesis of this compound or its participation in further reactions, these profiles would reveal whether the reaction proceeds through a stepwise or concerted mechanism and identify the rate-determining step—the one with the highest energy barrier.
Characterization of Transition State Structures
Transition states are fleeting, high-energy structures that cannot be isolated experimentally. They represent the energy maximum along a reaction coordinate and their structure is pivotal to understanding how a reaction occurs. Computational chemistry allows for the direct calculation and visualization of these transient geometries.
A transition state is located on the potential energy surface as a first-order saddle point, meaning it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. A frequency calculation on a proposed transition state structure must yield exactly one imaginary frequency, the motion of which visualizes the atomic displacements (e.g., bond breaking and forming) that lead the molecule through the transition state from reactant to product. Characterizing the transition state structure for a reaction involving this compound would provide precise details on bond lengths and angles at the critical point of chemical transformation.
Computational Analysis of Catalytic Cycles (if applicable)
Many synthetic routes, particularly cross-coupling reactions that might be used to synthesize or modify this compound, rely on catalysts (e.g., palladium complexes). Computational modeling is instrumental in elucidating the intricate steps of a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.
A computational analysis would involve modeling each step of the cycle, calculating the structures and energies of all catalytic intermediates and the transition states that connect them. This would reveal the catalyst's resting state, identify the turnover-limiting step, and provide insights into factors affecting catalyst efficiency and selectivity. While no specific computational studies on catalytic cycles involving this compound are currently published, this methodology remains a powerful tool for optimizing such reactions.
Emerging Research Directions and Advanced Chemical Applications of 7 Iodo 4 Methylquinoline
Development of Novel Catalytic Systems Utilizing Iodoquinoline Ligands or Precursors
The nitrogen atom in the quinoline (B57606) ring possesses a lone pair of electrons, making it a potential ligand for coordinating with metal centers in catalytic systems. While research into 7-Iodo-4-methylquinoline as a direct ligand is still an emerging area, the broader class of quinoline derivatives has shown promise. For instance, substituted quinolines like 2-methylquinoline (B7769805) can act as basic additives and potentially stabilizing co-ligands in manganese-catalyzed epoxidation reactions. rsc.org The electronic properties of the quinoline ring, and thus its coordinating ability, can be fine-tuned by substituents. The iodine atom at the 7-position in this compound acts as an electron-withdrawing group, which could modulate the basicity and coordinating strength of the quinoline nitrogen.
Furthermore, the true potential of this compound in catalysis may lie in its use as a precursor for more complex ligand systems. The iodine atom serves as a highly effective functional handle for elaboration through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the covalent attachment of the iodoquinoline scaffold to other coordinating moieties (e.g., phosphines, N-heterocyclic carbenes, or other nitrogen-based ligands), leading to the creation of novel bidentate or polydentate ligands. The steric and electronic properties of these rationally designed ligands could be precisely controlled, offering new opportunities for developing catalysts with enhanced activity, selectivity, and stability for a wide range of organic transformations.
Applications in Advanced Organic Materials Science
The rigid, planar, and aromatic structure of the quinoline core makes it an attractive component for the construction of advanced organic materials. The presence of both iodo and methyl substituents on the this compound framework provides tools for tuning its material properties.
Role as a Chemical Component in Optoelectronic Materials
Quinoline derivatives are recognized for their significance in materials science. rsc.org Their electron-deficient heterocyclic nature, combined with an extended π-conjugated system, makes them suitable candidates for components in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The this compound scaffold can be incorporated into larger conjugated systems through reactions at the iodine position. This allows for the extension of the π-system and the tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Such modifications are crucial for controlling the electronic and photophysical properties, including absorption/emission wavelengths and charge transport characteristics, which are essential for the performance of optoelectronic devices.
Contribution to Supramolecular Assembly and Crystal Engineering
The iodine atom on this compound is a key feature for its application in supramolecular chemistry and crystal engineering. Iodine is an effective halogen bond donor, capable of forming strong, directional, non-covalent interactions with halogen bond acceptors (e.g., lone pairs on oxygen, nitrogen, or other halides). nih.gov This interaction can be exploited to guide the self-assembly of molecules in the solid state, leading to the formation of well-defined supramolecular architectures like sheets, chains, or complex 3D networks. beilstein-journals.orgnih.gov
The ability to control intermolecular organization is fundamental to crystal engineering, where the goal is to design solids with specific physical properties (e.g., conductivity, porosity, or non-linear optical activity). In the crystal structure of some iodo-substituted quinoline derivatives, the packing is influenced by intermolecular interactions. nih.gov By strategically placing halogen bond donors and acceptors, researchers can program the assembly of this compound-based structures, creating novel materials with tailored solid-state properties.
In-depth Mechanistic Studies of Under-Explored Chemical Reactions Involving this compound
While the functional groups of this compound suggest a range of possible reactions, detailed mechanistic studies for this specific compound are not widely reported, presenting an opportunity for fundamental research. Two key areas for exploration are the reactivity of the 4-methyl group and the iodine atom at the 7-position.
One relevant transformation is the chemoselective oxidation of 4-methylquinolines to the corresponding quinoline-4-carbaldehydes. researchgate.net This reaction can be achieved using hypervalent iodine(III) reagents under metal-free conditions. researchgate.net A mechanistic investigation could elucidate the precise role of the oxidant and the reaction intermediates, potentially leading to more efficient and selective protocols.
Additionally, the C-I bond is a versatile site for transition-metal-catalyzed cross-coupling reactions. Mechanistic studies of Suzuki, Heck, or Sonogashira reactions involving this compound could provide insights into the oxidative addition step at the C-I bond, the influence of the quinoline nitrogen on the metal catalyst, and potential side reactions. Domino reactions, which involve a sequence of transformations in a single pot, are another area of interest. Understanding the mechanistic pathways, such as whether an initial SNAr attack is followed by a conjugate addition or if an initial SN2' displacement occurs, is crucial for controlling the outcome of complex syntheses involving iodoquinoline precursors. mdpi.com
Expansion of Sustainable and Green Synthetic Methodologies for Iodoquinolines
Traditional methods for synthesizing quinolines, such as the Skraup or Doebner-von Miller reactions, often require harsh conditions, strong acids, and hazardous reagents, leading to significant environmental concerns. iipseries.orgnih.gov Consequently, there is a strong impetus to develop more sustainable and green synthetic routes for iodoquinolines. nih.gov
Green chemistry principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. jddhs.com Modern approaches that align with these principles include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields, offering an energy-efficient alternative to conventional heating. nih.govmdpi.com
One-Pot and Multicomponent Reactions (MCRs): These strategies enhance atom economy by combining multiple synthetic steps into a single operation, reducing the need for intermediate purification and minimizing solvent waste. rsc.orgrsc.org
Use of Green Solvents and Catalysts: Replacing toxic organic solvents with benign alternatives like water or ionic liquids, and using recyclable or non-metal catalysts, can significantly reduce the environmental impact of synthesis. jddhs.comnih.gov
Applying these green methodologies to the synthesis of this compound and other iodoquinoline derivatives is a key research direction. This involves adapting existing reactions or developing entirely new synthetic pathways that are both efficient and environmentally responsible. nih.govmdpi.com
Rational Design and Synthesis of Chemically Diverse Quinoline Analogues for Specific Chemical or Material Targets
This compound is an excellent starting point for diversity-oriented synthesis, a strategy aimed at creating large collections of structurally diverse molecules. acs.orgacs.org The compound's two distinct functional handles—the C-I bond and the C-methyl group—can be selectively modified to generate a library of novel quinoline analogues.
The iodine atom is particularly valuable, serving as a versatile precursor for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, alkyl, alkynyl, and amino groups at the 7-position. durham.ac.uk
| Reaction Type | Reagent/Catalyst | Functional Group Introduced |
| Suzuki Coupling | Arylboronic acid / Pd catalyst | Aryl group |
| Sonogashira Coupling | Terminal alkyne / Pd, Cu catalysts | Alkynyl group |
| Heck Coupling | Alkene / Pd catalyst | Alkenyl group |
| Buchwald-Hartwig Amination | Amine / Pd catalyst | Amino group |
| Stille Coupling | Organostannane / Pd catalyst | Alkyl/Aryl group |
Simultaneously, the 4-methyl group can be functionalized. As previously mentioned, it can be oxidized to an aldehyde, which can then participate in a variety of subsequent reactions such as Wittig reactions, reductive aminations, or condensations to build further complexity. researchgate.net This dual functionalization capacity enables the rational design and synthesis of chemically diverse quinoline analogues tailored for specific applications in medicine, materials science, or catalysis. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
